molecular formula C13H22N2O2 B14991217 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]pentanamide

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]pentanamide

Cat. No.: B14991217
M. Wt: 238.33 g/mol
InChI Key: KPIGIKXUCUILKY-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]pentanamide is a synthetic organic compound that features a furan ring, a dimethylamino group, and a pentanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]pentanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with dimethylamine to form the intermediate N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)amine.

    Amidation Reaction: The intermediate is then reacted with pentanoyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted amides or amines.

Scientific Research Applications

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]pentanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a drug candidate.

    Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]pentanamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors or enzymes, while the furan ring may participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a furan ring, a dimethylamino group, and a pentanamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]pentanamide

InChI

InChI=1S/C13H22N2O2/c1-4-5-8-13(16)14-10-11(15(2)3)12-7-6-9-17-12/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,14,16)

InChI Key

KPIGIKXUCUILKY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NCC(C1=CC=CO1)N(C)C

Origin of Product

United States

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